4-Methyl-1-(4-methylphenyl)pentan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-(4-methylphenyl)pentan-1-one can be synthesized through the Friedel-Crafts acylation of toluene with 4-methylvaleroyl chloride . This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-Methyl-1-(4-methylphenyl)pentanoic acid.
Reduction: 4-Methyl-1-(4-methylphenyl)pentanol.
Substitution: 4-Methyl-1-(4-nitrophenyl)pentan-1-one (nitration product).
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a monoamine uptake inhibitor, affecting the reuptake of neurotransmitters like dopamine and norepinephrine . This interaction can modulate neurotransmission and influence various pharmacological outcomes.
Comparison with Similar Compounds
4-Methyl-1-(4-methylphenyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also acts as a monoamine uptake inhibitor but has a pyrrolidine ring, which may alter its pharmacological properties.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another similar compound with a pyrrolidine ring, showing different biological activities.
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)4-9-13(14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEFLCWGGLBAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550308 |
Source
|
Record name | 4-Methyl-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21847-98-3 |
Source
|
Record name | 4-Methyl-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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